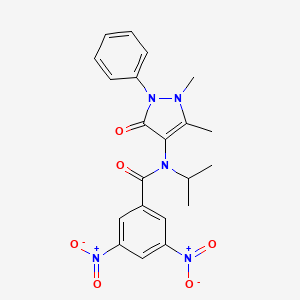![molecular formula C16H24FNO7 B4993670 N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4993670.png)
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, also known as FPEPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FPEPM is a selective serotonin reuptake inhibitor (SSRI) that has been shown to exhibit antidepressant and anxiolytic effects in preclinical studies.
Aplicaciones Científicas De Investigación
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has been extensively studied for its potential therapeutic applications in the treatment of depression and anxiety disorders. Preclinical studies have shown that this compound exhibits antidepressant and anxiolytic effects in animal models of depression and anxiety. This compound has also been shown to enhance the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons.
Mecanismo De Acción
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate is a selective serotonin reuptake inhibitor (SSRI) that works by blocking the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that plays a critical role in regulating mood, sleep, appetite, and other physiological functions. By blocking the reuptake of serotonin, this compound increases the levels of serotonin in the brain, which can help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its antidepressant and anxiolytic effects, this compound has been shown to increase the levels of BDNF in the brain, which can promote the growth and survival of neurons. This compound has also been shown to increase the levels of dopamine and norepinephrine in the brain, which can help to alleviate symptoms of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate for lab experiments is its selectivity for the serotonin transporter. This selectivity allows researchers to study the specific effects of serotonin on brain function and behavior. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to study its long-term effects in animal models.
Direcciones Futuras
There are a number of future directions for research on N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate. One area of interest is the potential use of this compound in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is the development of new formulations of this compound that can improve its pharmacokinetic properties and increase its efficacy. Finally, there is a need for further research on the long-term effects of this compound in animal models and humans.
Métodos De Síntesis
The synthesis of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate involves a multi-step process that starts with the reaction of 2-fluorophenol with epichlorohydrin to produce 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with ethylene oxide to produce 2-(2-fluorophenoxy)ethyl ether, which is subsequently reacted with 3-methoxy-1-propanamine to produce this compound. The final product is obtained as an oxalate salt.
Propiedades
IUPAC Name |
N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO3.C2H2O4/c1-17-9-4-7-16-8-10-18-11-12-19-14-6-3-2-5-13(14)15;3-1(4)2(5)6/h2-3,5-6,16H,4,7-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOOJBFRTDSAJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOCCOC1=CC=CC=C1F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

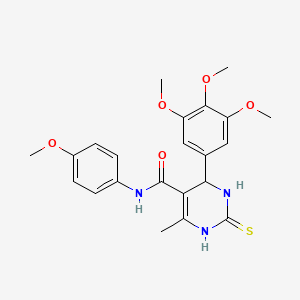
![2,2'-[[(4-methoxyphenyl)methylene]bis(thio)]diacetic acid](/img/structure/B4993604.png)
![N-(3-methoxypropyl)-6-[(2S)-4-methyl-2-phenyl-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4993615.png)
![4-[(4-chlorobenzyl)oxy]-N-(2-iodophenyl)-3-methoxybenzamide](/img/structure/B4993616.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4993622.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4993628.png)
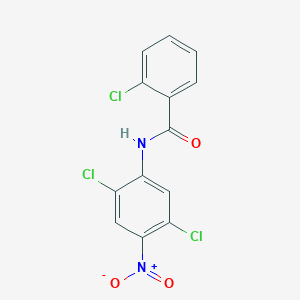
![2-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarboxamide](/img/structure/B4993639.png)
![2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-1,3,4-trimethylbenzene](/img/structure/B4993652.png)
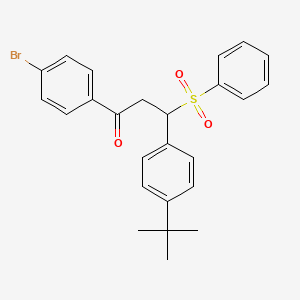
![N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4993673.png)
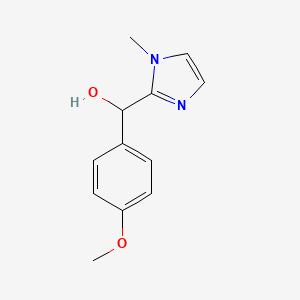
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(2-methoxy-3-quinolinyl)methyl]methanamine](/img/structure/B4993689.png)
